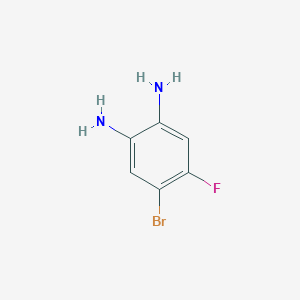

4-Bromo-5-fluorobenzene-1,2-diamine

Beschreibung

Significance of ortho-Phenylenediamines in Synthetic Chemistry and Allied Fields

Ortho-phenylenediamines are crucial precursors in the synthesis of numerous heterocyclic compounds. wikipedia.org Their ability to condense with a variety of carbonyl-containing molecules, such as aldehydes and ketones, leads to the formation of valuable products. researchgate.net For instance, the reaction of OPDs with carboxylic acids and their derivatives yields benzimidazoles, a class of compounds with applications in pharmaceuticals and agriculture. wikipedia.org Notably, the herbicides benomyl (B1667996) and fuberidazole (B12385) are synthesized through this pathway. wikipedia.org

Furthermore, OPDs serve as ligands in coordination chemistry, forming stable complexes with various metal ions. wikipedia.org The resulting metal-diamine complexes can be oxidized to form diimine derivatives, which are of interest for their electronic and catalytic properties. wikipedia.org The condensation of OPDs with salicylaldehyde (B1680747) produces chelating Schiff base ligands, which have broad applications in catalysis and materials science. wikipedia.org

The Role of Halogen and Amine Functionalities in Modulating Reactivity and Applications

The introduction of halogen atoms, such as bromine and fluorine, and the inherent presence of two amine groups on the phenylenediamine ring significantly influence the molecule's electronic properties and reactivity. The two adjacent amine groups in ortho-phenylenediamines are nucleophilic and can readily participate in condensation reactions.

The presence of electron-withdrawing halogen atoms, like bromine and fluorine in 4-Bromo-5-fluorobenzene-1,2-diamine, can modulate the reactivity of the aromatic ring and the amine groups. These halogens can also serve as handles for further functionalization through various cross-coupling reactions, expanding the synthetic utility of the molecule. The specific positioning of the bromo and fluoro substituents in this compound creates a unique electronic environment that can influence the regioselectivity of its reactions and the properties of the resulting products.

Research Landscape of this compound Analogs

The study of analogs of this compound provides valuable insights into structure-activity relationships. For example, 4-Bromo-1,2-benzenediamine is a related compound used as a precursor for fluorescent dipolar quinoxaline (B1680401) derivatives, which show potential as emissive and electron-transport materials in electronic devices. chemicalbook.com It is also utilized in the synthesis of 6-bromo-2-methylbenzimidazole. chemicalbook.com The synthesis of 4-Bromo-1,2-diaminobenzene can be achieved through the acetylation of 1,2-diaminobenzene, followed by bromination and alkaline hydrolysis. chemicalbook.com

The broader family of substituted ortho-phenylenediamines is instrumental in the synthesis of benzodiazepines, a class of compounds with significant pharmacological activities. rsc.org The condensation of substituted OPDs with diketones is a common strategy for preparing various pharmaceuticals. wikipedia.org The diverse applications of these analogs underscore the importance of exploring the synthetic potential of specifically substituted diamines like this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H6BrFN2 |

| Molecular Weight | 205.03 g/mol |

| CAS Number | 153505-37-4 |

| Appearance | Solid |

| Boiling Point | 297°C at 760 mmHg |

The data in this table is compiled from publicly available chemical databases. nih.govgeno-chem.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWAQNAHFBGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601467 | |

| Record name | 4-Bromo-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153505-37-4 | |

| Record name | 4-Bromo-5-fluoro-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153505-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-fluoro-1,2-benzenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 5 Fluorobenzene 1,2 Diamine

Advanced Synthetic Routes to 4-Bromo-5-fluorobenzene-1,2-diamine

The synthesis of this compound is not a trivial process and typically involves a carefully orchestrated sequence of reactions to install the desired functional groups with the correct regiochemistry.

Multi-step Synthesis from Precursors

The construction of this compound generally proceeds through a multi-step pathway starting from more readily available precursors. A common strategy involves the initial synthesis of a halogenated nitrobenzene (B124822) intermediate, which is then subjected to reduction to form the target diamine.

One plausible synthetic route begins with 4-fluoroaniline. The synthesis unfolds through the following key transformations:

Nitration: Introduction of a nitro group onto the fluoroaniline (B8554772) ring.

Bromination: Introduction of a bromine atom at the desired position.

Reduction: Conversion of the nitro group to an amine group to yield the final product.

Another approach could start from 1-bromo-4-fluorobenzene (B142099), proceeding through nitration followed by the reduction of the resulting nitro-intermediate. minstargroup.com A critical challenge in these multi-step syntheses is controlling the regioselectivity of the electrophilic substitution reactions (nitration and bromination) to obtain the correct isomer. The directing effects of the existing substituents on the benzene (B151609) ring (fluoro, bromo, amino, or nitro groups) are paramount in determining the outcome of each step.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Research into the synthesis of similar halogenated phenylenediamines provides insights into effective optimization strategies.

Key parameters for optimization include the choice of reagents, catalysts, solvents, temperature, and reaction duration for each synthetic step. For instance, in the reduction of the nitroaromatic precursor, various catalytic systems can be employed, and their efficiency can be compared.

| Synthetic Step | Reagent/Catalyst | Solvent | Temperature | Typical Yield | Notes |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | - | 0-10 °C | Variable | Mixed acid nitration is a standard method. Temperature control is critical to prevent over-nitration. |

| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | ~15 °C | High (e.g., ~97%) | NBS is a convenient and selective brominating agent for activated rings. chemicalbook.com |

| Nitro Group Reduction | Fe/HCl | Ethanol (B145695)/Water | Reflux | Good to Excellent | A classic, cost-effective method. The in situ generation of FeCl₂ is advantageous. ncert.nic.in |

| Nitro Group Reduction | Pd/C, H₂ | Ethanol/Methanol (B129727) | Room Temp | High | Catalytic hydrogenation is clean and efficient but may not be suitable for substrates with other reducible groups. youtube.com |

| Nitro Group Reduction | SnCl₂·2H₂O | Ethanol | Reflux | Moderate to High | Effective for reducing nitro groups in the presence of other functional groups. |

Precursor Chemistry and Derivatization

The successful synthesis of this compound is heavily reliant on the efficient preparation of its immediate precursors, primarily halogenated nitrobenzene intermediates.

Synthesis of Halogenated Nitrobenzene Intermediates

A key intermediate in the synthesis is a molecule such as 4-bromo-1-fluoro-2-nitrobenzene (B1272216) or a related isomer. The synthesis of these precursors often starts with a simpler substituted benzene. For example, 1-fluoro-2-nitrobenzene (B31998) can be brominated to produce 4-bromo-1-fluoro-2-nitrobenzene. chemicalbook.com

The general procedure involves dissolving the starting material (e.g., 1-fluoro-2-nitrobenzene) in a suitable solvent like acetic acid. A brominating agent, such as N-bromosuccinimide, is then added portion-wise while maintaining a controlled temperature, often around 15°C. chemicalbook.com After the reaction is complete, the product is typically isolated by pouring the reaction mixture into ice water, followed by extraction and purification, often through recrystallization. chemicalbook.com The purity of the intermediate is crucial for the success of the subsequent reduction step.

Reduction Strategies for Nitro Group Conversion to Amine

The conversion of the nitro group in the halogenated nitrobenzene precursor to an amine is the final and critical step in forming the diamine. A variety of reduction methods are available in organic chemistry, each with its own set of advantages and limitations. wikipedia.org

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst. ncert.nic.in

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are common choices. youtube.comwikipedia.org

Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at room temperature and atmospheric or slightly elevated pressure of hydrogen. youtube.com

Advantages: This method often results in high yields and clean products, as the only byproduct is water.

Considerations: The catalyst can sometimes be sensitive to impurities and may not be selective if other reducible functional groups are present in the molecule. youtube.com

Metal-Acid Systems: The reduction of nitroarenes using a metal in an acidic medium is a classical and industrially preferred method. masterorganicchemistry.com

Reagents: Common combinations include iron (Fe) in hydrochloric acid (HCl) or tin (Sn) in HCl. youtube.commasterorganicchemistry.com

Mechanism: The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment.

Advantages: The use of iron scrap and a small amount of hydrochloric acid is particularly economical because the iron(II) chloride (FeCl₂) formed can be hydrolyzed, regenerating the acid. ncert.nic.in This method is robust and tolerant of many other functional groups.

Other Reducing Agents:

Tin(II) Chloride (SnCl₂): This reagent is effective for the chemoselective reduction of nitro groups and is often used in laboratory-scale syntheses.

Sodium Hydrosulfite (Na₂S₂O₄): This is another common reagent for the reduction of aromatic nitro compounds. wikipedia.org

The choice of reduction strategy depends on factors such as the scale of the reaction, the presence of other functional groups, cost, and desired purity of the final this compound.

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to create more environmentally benign and sustainable processes. While specific green routes for this exact compound are not extensively documented, general green strategies for synthesizing aromatic amines can be applied. researchgate.netnih.gov

Key areas for green improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives. For example, conducting reductions in water or using water-based solvent systems where possible. researchgate.net Some reductions of nitro compounds have been successfully carried out in water. organic-chemistry.org

Catalyst-Free or Metal-Free Reductions: Developing reduction protocols that avoid the use of heavy or toxic metals. Research has shown that combinations like HSiCl₃ with a tertiary amine or B₂pin₂ with KOtBu can achieve metal-free reduction of nitro groups. organic-chemistry.org

Energy Efficiency: Employing reaction conditions that require less energy, such as running reactions at room temperature instead of reflux, or using microwave-assisted synthesis to reduce reaction times. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

For instance, a greener approach to the reduction step could involve catalytic transfer hydrogenation using a recyclable catalyst in an aqueous medium, which avoids the use of flammable hydrogen gas and organic solvents. organic-chemistry.org Similarly, improvements in the synthesis of the halogenated nitrobenzene precursor could involve using recyclable catalysts for nitration or bromination, and minimizing the generation of acidic waste streams. minstargroup.com The development of such methods is crucial for the future of sustainable chemical manufacturing. nih.gov

Scale-up Considerations for Research and Development

The transition from laboratory-scale synthesis to larger-scale production for research and development (R&D) or commercial purposes necessitates careful consideration of various factors to ensure efficiency, safety, cost-effectiveness, and product quality. For a compound like this compound, a key focus during scale-up would be the development of a robust and non-chromatographic purification process, as chromatographic separations are often impractical and costly at larger scales.

Key considerations for the scale-up of the synthesis of this compound would likely include:

Starting Material Selection and Cost: The choice of the initial starting material is critical. For instance, a plausible route could commence with a commercially available and cost-effective fluorobromobenzene derivative. The cost and availability of all reagents become increasingly important at larger scales.

Reaction Optimization: Each step of the synthetic sequence would need to be optimized for yield, reaction time, temperature, and concentration. The use of statistical methods like Design of Experiments (DoE) can be instrumental in efficiently identifying optimal reaction conditions.

Reagent Selection and Stoichiometry: On a larger scale, the use of hazardous or expensive reagents is often minimized. For the reduction of a nitro-intermediate, for example, alternatives to expensive catalysts might be explored, such as iron powder in the presence of an acid, which is a common and cost-effective industrial method for nitro group reduction. The stoichiometry of reagents would be carefully controlled to maximize conversion and minimize side products.

Solvent Choice and Recovery: The selection of solvents is crucial, with a preference for those that are less hazardous, have a lower environmental impact, and can be easily recovered and recycled. The volume of solvent used per unit of product is a key metric in process efficiency.

Work-up and Isolation Procedures: Developing a scalable work-up procedure that avoids chromatography is a primary goal. This often involves techniques like reactive extraction, crystallization, and precipitation to isolate and purify the product. For instance, adjusting the pH of the reaction mixture to precipitate the product or an intermediate can be a highly effective and scalable purification step.

Process Safety and Hazard Analysis: A thorough hazard analysis of each step is essential. This includes understanding the thermal stability of intermediates, the potential for runaway reactions, and the safe handling of all chemicals involved. For instance, nitration reactions are highly exothermic and require careful temperature control.

Analytical Monitoring: Robust analytical methods, such as HPLC and Gas Chromatography (GC), are necessary to monitor the progress of reactions and to assess the purity of the final product and intermediates. These methods need to be validated for accuracy and precision.

A hypothetical scalable synthesis of this compound could involve the nitration of a suitable bromofluorobenzene precursor, followed by a controlled reduction of the resulting nitro compound. The choice of reducing agent and reaction conditions would be critical to selectively reduce the nitro group without affecting the bromo and fluoro substituents.

Table 1: Key Parameters for Scale-up of Substituted Phenylenediamine Synthesis

| Parameter | Laboratory-Scale Focus | R&D Scale-up Focus |

| Purification | Chromatography often acceptable | Non-chromatographic methods (crystallization, extraction) are critical. |

| Reagent Cost | Less critical | A primary driver of process economics. |

| Reaction Time | Can be longer | Optimized for throughput and efficiency. |

| Safety | Standard laboratory precautions | Detailed hazard analysis and engineering controls are essential. |

| Solvent Usage | Often high solvent-to-product ratio | Minimized and optimized for recovery and recycling. |

| Process Control | Manual control is common | Automated control for consistency and safety. |

By addressing these considerations systematically, a synthetic process for this compound can be effectively scaled from the laboratory to meet the demands of research and development, ensuring the production of high-quality material in a safe and economical manner.

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 5 Fluorobenzene 1,2 Diamine

Electrophilic Aromatic Substitution Reactions on 4-Bromo-5-fluorobenzene-1,2-diamine

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two strongly activating amino groups. These groups direct incoming electrophiles to the ortho and para positions. However, the positions para to the amino groups are already substituted. The directing effects of the substituents are as follows:

Amino groups (-NH₂): Strongly activating and ortho, para-directing.

Fluorine (-F): Weakly deactivating and ortho, para-directing.

Bromine (-Br): Deactivating and ortho, para-directing.

The positions C3 and C6 are ortho to one amino group and meta to the other. The position C3 is also ortho to the fluorine atom, while C6 is ortho to the bromine atom. The combined activating effect of the two amino groups generally outweighs the deactivating effects of the halogens. However, the precise regioselectivity of electrophilic substitution reactions on this molecule is not extensively documented in readily available literature and would likely result in a mixture of products. Theoretical calculations and experimental studies on closely related compounds suggest that the position ortho to the fluorine and one of the amino groups (C3) would be a likely site for substitution due to the combined directing effects.

Nucleophilic Substitution Reactions Involving Halogen Atoms

Direct nucleophilic aromatic substitution (SNAAr) of the bromine or fluorine atom in this compound is generally challenging. The aromatic ring is electron-rich due to the two amino groups, which disfavors attack by nucleophiles. For a nucleophilic aromatic substitution to occur, the ring typically needs to be activated by strong electron-withdrawing groups, which are absent in this molecule.

However, the bromine atom can be replaced through metal-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway. There is limited information available regarding the direct nucleophilic substitution of the fluorine atom on this specific compound. In many polyhalogenated aromatic compounds, fluorine can be a better leaving group than bromine in SNAAr reactions if the ring is sufficiently activated.

Cross-Coupling Reactions of this compound

The presence of a bromine atom makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general principle involves the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation and reductive elimination.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to form biaryl compounds. This compound can be coupled with various arylboronic acids or their esters to introduce a new aryl group at the position of the bromine atom. The reaction is typically carried out in the presence of a palladium catalyst and a base.

While specific examples with this compound are not extensively reported, the successful Suzuki-Miyaura coupling of the related compound, 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole, with 3-fluoro-4-(methoxycarbonyl)phenylboronic acid to yield the coupled product in high yield, demonstrates the feasibility of this reaction on a similar scaffold. chemicalbook.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

| 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole | 3-fluoro-4-(methoxycarbonyl)phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | THF/H₂O | 1-benzyl-5(6)-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-(2-nitrophenyl)-benzimidazole | High | chemicalbook.com |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction would allow for the introduction of a vinyl group at the position of the bromine atom in this compound. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. This reaction would enable the introduction of an alkynyl group onto the benzene ring of this compound at the C4 position. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

While specific data for Sonogashira reactions with this compound is scarce, the successful Sonogashira coupling of related bromo-substituted heterocycles, such as 5-bromo-4′,5′-bis(dimethylamino)fluorescein, indicates the potential for this transformation. bldpharm.com

Table 2: Representative Sonogashira Coupling Reaction of a Related Bromo-Substituted Compound

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield | Reference |

| 5-Bromo-4′,5′-bis(dimethylamino)fluorescein | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 5-(Phenylethynyl)-4′,5′-bis(dimethylamino)fluorescein | 66% | bldpharm.com |

Beyond the Suzuki, Heck, and Sonogashira reactions, this compound can potentially participate in other metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed reaction to form carbon-nitrogen bonds, could be employed. This would involve the coupling of the aryl bromide with an amine. The successful Buchwald-Hartwig amination of 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole with 3-(methylsulfonyl)aniline (B181093) demonstrates the applicability of this reaction to similar molecular frameworks. chemicalbook.com

Table 3: Representative Buchwald-Hartwig Amination of a Related Bromo-Substituted Compound

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |

| 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole | 3-(methylsulfonyl)aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 1-benzyl-N-(3-(methylsulfonyl)phenyl)-2-(2-nitrophenyl)-benzimidazol-5(6)-amine | High | chemicalbook.com |

Oxidative and Reductive Transformations of Amine Functionalities

The amine groups of o-phenylenediamines, including the halogenated derivative this compound, are susceptible to oxidation. The specific product of oxidation often depends on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of diimines, which can be stabilized through coordination with metal ions. More vigorous oxidation can result in the formation of complex polymeric materials or, in some cases, lead to ring-opening or the formation of phenazine (B1670421) derivatives through intermolecular condensation and oxidation. researchgate.netrsc.org For instance, the oxidation of o-phenylenediamine (B120857) (OPD) can be monitored in real-time on the surface of gold nanoparticles, revealing a two-step process involving deprotonation of the amino group followed by electron cloud rearrangement to form a π-conjugated system. mdpi.com

While the amine groups are already in a reduced state, reactions involving their transformation are often categorized with oxidative processes. Reductive transformations in this context typically refer to reactions where the aromatic system or the substituents are altered, which is less common for this specific substrate under standard conditions. The primary reactivity of the amine groups is as nucleophiles in condensation and cyclization reactions.

Cyclization Reactions for Heterocyclic Compound Formation

The most significant and widely utilized reactivity of this compound involves its use as a building block for the synthesis of fused heterocyclic compounds. The two adjacent amine groups provide an ideal setup for cyclization reactions with various electrophilic partners.

The condensation of this compound with aldehydes or carboxylic acids is a fundamental method for synthesizing 5(or 6)-bromo-6(or 5)-fluoro-1H-benzimidazoles. nih.govencyclopedia.pub This reaction, often referred to as the Phillips-Ladenburg synthesis, typically proceeds by heating the diamine with a carboxylic acid or its derivative, or by reacting it with an aldehyde, which is subsequently oxidized. encyclopedia.puborganic-chemistry.org

The reaction with an aldehyde first forms a Schiff base with one of the amine groups, which then undergoes intramolecular cyclization via nucleophilic attack by the second amine group. Subsequent elimination of water and oxidation (often facilitated by air or a specific oxidizing agent) yields the aromatic benzimidazole (B57391) ring. nih.gov A variety of catalysts, including acid catalysts like p-toluenesulfonic acid, Lewis acids, or heterogeneous catalysts like gold nanoparticles, can be employed to promote this reaction, often leading to high yields and improved reaction conditions. nih.govnih.gov For example, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole can be prepared on a multi-gram scale by condensing 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. nih.gov

| Reagent | Product | Conditions | Reference |

| Aldehydes | 2-Substituted-5(6)-bromo-6(5)-fluorobenzimidazoles | Various catalysts (e.g., p-TsOH, Au/TiO2), often with an oxidant | nih.govnih.govnih.gov |

| Carboxylic Acids | 2-Substituted-5(6)-bromo-6(5)-fluorobenzimidazoles | High temperature or in the presence of a dehydrating agent like PPA | researchgate.net |

| 2-Nitrobenzaldehyde | 5(6)-Bromo-6(5)-fluoro-2-(2-nitrophenyl)-1H-benzimidazole | Nitrobenzene (B124822) (solvent and oxidant), 180 °C | nih.gov |

The direct synthesis of benzoxazoles and benzothiazoles from this compound is not a standard transformation. Benzoxazoles are characteristically formed from the condensation of o-aminophenols with aldehydes or carboxylic acids, while benzothiazoles are synthesized from o-aminothiophenols. nih.govorganic-chemistry.orgnih.gov The substrate, being a diamine, lacks the necessary hydroxyl or thiol group for the cyclization to form these specific heterocycles. heteroletters.orgorganic-chemistry.org

However, it is theoretically possible to devise multi-step synthetic routes where one of the amine groups in this compound is first converted into a hydroxyl or thiol group, which would then be followed by a cyclization reaction. Such a transformation would be complex and is not a direct application of the diamine's inherent reactivity.

Benzotriazole Synthesis: this compound can be converted to the corresponding 5-bromo-6-fluoro-1H-benzotriazole. This is achieved through diazotization, a reaction involving nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a mineral acid. One of the amine groups is converted into a diazonium salt, which is then attacked by the neighboring amine group to form the stable five-membered triazole ring. wikipedia.org

Quinoxaline (B1680401) Synthesis: Quinoxalines are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. nih.govsapub.org In the case of this compound, this reaction yields 6-bromo-7-fluoroquinoxaline (B1529640) derivatives. The reaction mechanism involves a double condensation, where each amine group reacts with one of the carbonyl groups of the dicarbonyl compound, followed by the elimination of two molecules of water to form the pyrazine (B50134) ring fused to the benzene ring. nih.gov This reaction is often catalyzed by acids and can proceed under mild conditions, including at room temperature in solvents like ethanol (B145695)/water. sapub.org

| Reagent | Product | Conditions | Reference |

| 1,2-Dicarbonyl compounds (e.g., benzil) | 6-Bromo-7-fluoro-2,3-disubstituted quinoxalines | Acid or catalyst (e.g., phenol, heteropolyoxometalates), often at room temperature | nih.govsapub.org |

| Nitrous Acid (NaNO2/Acid) | 5-Bromo-6-fluoro-1H-benzotriazole | Diazotization conditions | wikipedia.org |

The synthesis of more complex fused systems, such as indoloquinoxalines, can be achieved using this compound. A common method involves the condensation of the diamine with isatin (B1672199) (indole-2,3-dione) or its derivatives. This reaction leads to the formation of 6-bromo-7-fluoro-indolo[2,3-b]quinoxalines. The reaction proceeds by the initial condensation of the C3-keto group of isatin with one of the amine groups of the diamine, followed by cyclization involving the second amine group and the C2-carbonyl (amide) of the isatin lactam ring, with subsequent elimination of water.

Reactivity Studies with Emphasis on Steric and Electronic Effects of Substituents

The reactivity of this compound is significantly influenced by the electronic and steric properties of its bromo and fluoro substituents. Both fluorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect), which decreases the electron density of the aromatic ring and reduces the nucleophilicity of the amine groups compared to unsubstituted o-phenylenediamine.

Electronic Effects : The reduced nucleophilicity of the amine groups means that reactions requiring nucleophilic attack, such as condensations with aldehydes or dicarbonyl compounds, may proceed at a slower rate or require more forcing conditions (e.g., stronger acid catalysis or higher temperatures) compared to the unsubstituted analogue. The electron-withdrawing nature of the halogens, however, can make the C-H bonds on the ring more acidic and can influence the regioselectivity of certain reactions.

Steric Effects : The bromine atom is significantly larger than the fluorine atom and the hydrogen atoms it replaces. This steric bulk can influence the approach of reagents and the conformation of reaction intermediates and transition states. While the substituents are on the benzene ring and not directly on the nitrogens, they can affect the planarity of the system and the orientation of reactants during the cyclization step. In the resulting heterocyclic products, these substituents also influence the molecule's physical properties, such as crystal packing and solubility, and can be used as handles for further functionalization, for example, in palladium-catalyzed cross-coupling reactions. nih.gov

Spectroscopic Characterization in Research of 4 Bromo 5 Fluorobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-Bromo-5-fluorobenzene-1,2-diamine, offering a wealth of information about its atomic arrangement and electronic environment.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the substitution pattern on the benzene (B151609) ring. The protons on the aromatic ring typically appear as multiplets in the aromatic region of the spectrum. The chemical shift of a proton is influenced by the electron density of its environment; electron-withdrawing groups like bromine and fluorine will deshield nearby protons, causing them to resonate at a higher frequency (downfield). ucl.ac.uk

The coupling between adjacent protons, known as spin-spin coupling, provides information about the connectivity of the atoms. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), is independent of the magnetic field strength and is characteristic of the number of bonds separating the coupled nuclei. youtube.com For aromatic compounds, coupling between ortho, meta, and para protons results in complex splitting patterns that can be interpreted to deduce the substitution pattern. youtube.com In derivatives of this compound, the introduction of additional substituents will further alter the chemical shifts and coupling patterns of the remaining aromatic protons, providing valuable structural information.

Table 1: Representative ¹H NMR Data for Aromatic Protons in a Substituted Benzene Ring Note: This table provides a generalized representation of expected ¹H NMR data. Actual values for this compound and its derivatives may vary.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Typical Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic H | 6.0 - 8.0 | Multiplet (doublet, triplet, doublet of doublets, etc.) | J(ortho) = 7-10 Hz, J(meta) = 2-3 Hz, J(para) = 0-1 Hz |

| Amine (NH₂) | 3.0 - 5.0 | Broad singlet | N/A |

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated ranges and actual experimental values can differ.

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-F | 150 - 165 (as a doublet due to C-F coupling) |

| C-NH₂ | 135 - 150 |

| Aromatic C-H | 100 - 130 |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound and its derivatives. icpms.cz Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection. biophysics.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to better resolution of signals. icpms.cz

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org Any changes in the substitution pattern on the aromatic ring, even at a distance, will influence the fluorine chemical shift. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information about the connectivity of the fluorine atom within the molecule. icpms.cz For instance, the ¹⁹F NMR spectrum of 1-bromo-4-fluorobenzene (B142099) shows a distinct signal for the fluorine atom. spectrabase.comnih.gov

Nitrogen-15 NMR (¹⁵N NMR) for Amine Group Characterization

While less common due to the low natural abundance of the ¹⁵N isotope, Nitrogen-15 NMR spectroscopy can provide direct information about the amine functional groups in this compound. researchgate.net ¹⁵N NMR is a powerful tool for studying the electronic environment of nitrogen atoms. researchgate.net The chemical shifts of the nitrogen atoms in the two amine groups can be used to assess their local environment and any hydrogen bonding interactions. ipb.pt In studies of related nitrobenzene-1,2-diamines, theoretical calculations have been used to predict and understand the ¹⁵N chemical shifts. researchgate.net Halogen substitution on purine (B94841) nucleosides has also been shown to influence ¹⁵N chemical shifts, a principle that can be extended to substituted benzene diamines. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound and its derivatives. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The isotopic pattern observed in the mass spectrum, particularly the characteristic M and M+2 peaks due to the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), provides further confirmation of the presence of a bromine atom in the molecule.

Table 3: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BrFN₂ | nih.gov |

| Monoisotopic Mass | 203.96984 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org For this compound, the IR spectrum will show characteristic absorption bands for the N-H bonds of the amine groups, the C-N bonds, the C-F bond, the C-Br bond, and the aromatic C-H and C=C bonds.

Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-N stretching vibration usually appears in the fingerprint region. The C-F and C-Br stretching vibrations are also found in the fingerprint region, typically at lower wavenumbers. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound Note: These are general ranges and the exact peak positions can be influenced by the molecular structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 (typically two bands for a primary amine) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

In a typical XRD analysis of a crystalline derivative of this compound, the following steps would be undertaken:

Growing a suitable single crystal of the compound.

Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.

Collecting the diffraction pattern, which consists of a set of reflections of varying intensities.

Solving the crystal structure by analyzing the diffraction data to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

The kind of data obtained from such an analysis is exemplified by the study of related benzimidazole (B57391) structures, which reveals detailed geometric parameters. nih.govacs.org

Table 1: Illustrative Crystal Data for a Benzimidazole Derivative (Note: This table is representative of the type of data obtained from XRD analysis and does not represent this compound directly.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 90 |

| β (°) | 98.6180 |

| γ (°) | 90 |

| Volume (Å3) | 900.07 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions in molecules. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy molecular orbital (typically a π* orbital). The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities provide valuable information about the electronic structure and extent of conjugation in the molecule.

The UV-Vis spectrum of the parent compound, o-phenylenediamine (B120857), shows characteristic absorption bands in the ultraviolet region. researchgate.net The introduction of substituents, such as bromine and fluorine, onto the aromatic ring is expected to cause a shift in the absorption maxima. The bromine atom, with its lone pairs of electrons, can participate in resonance with the benzene ring, acting as an auxochrome and typically causing a bathochromic (red) shift of the π-π* transitions. The fluorine atom, being highly electronegative, can have a more complex influence, with its inductive effect potentially opposing its resonance effect.

In the study of derivatives of this compound, such as quinoxalines or benzimidazoles, UV-Vis spectroscopy is instrumental in confirming the formation of the extended conjugated system. The condensation reaction of the diamine with a dicarbonyl compound to form a quinoxaline (B1680401), for example, results in a significant red shift in the UV-Vis spectrum, indicating the formation of a larger chromophore.

While a specific UV-Vis spectrum for this compound is not prominently reported, the spectrum of the parent o-phenylenediamine provides a baseline for comparison. sielc.comresearchgate.net

Table 2: UV-Vis Absorption Data for o-Phenylenediamine (Note: This data is for the parent compound and serves as a reference for discussing the potential spectral properties of its substituted derivatives.)

| Compound | λmax (nm) | Solvent/Conditions | Transition Type |

|---|---|---|---|

| o-Phenylenediamine | ~210, ~240, ~294 | Aqueous/Acidic | π-π |

| o-Phenylenediamine | 198, 236, 284 | Acidic Mobile Phase | π-π |

The study of the UV-Vis spectra of derivatives formed from this compound in different solvents can also provide insights into solvent-solute interactions and the polarity of the electronic ground and excited states.

Theoretical and Computational Investigations of 4 Bromo 5 Fluorobenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to predict the molecular geometry, vibrational frequencies, and electronic properties of various organic molecules.

For 4-bromo-5-fluorobenzene-1,2-diamine, DFT calculations can be employed to determine its most stable three-dimensional structure. The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key parameters obtained from such calculations include bond lengths, bond angles, and dihedral angles.

Electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap are critical for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO gap, in particular, is a key indicator of chemical reactivity, with a smaller gap suggesting a more reactive species. These calculations can be performed using various functionals, such as B3LYP or B3PW91, with appropriate basis sets (e.g., 6-311G*) to ensure accuracy. nih.gov The electrostatic potential map generated from DFT can also visualize the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic amino groups and the electrophilic nature of the halogen-substituted ring.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BrFN₂ | PubChem nih.gov |

| Molecular Weight | 205.03 g/mol | PubChem nih.gov |

| Exact Mass | 203.96984 Da | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Polar Surface Area | 52 Ų | PubChem nih.gov |

This interactive table provides key computed descriptors for this compound.

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as a derivative of this compound, might interact with a protein target.

The core structure of this compound is a versatile scaffold for synthesizing a variety of heterocyclic compounds, such as benzimidazoles or triazoles, which are known to possess a wide range of biological activities. csfarmacie.cz For instance, derivatives could be designed and then computationally screened against specific enzyme active sites, such as cyclooxygenases (COX-1 and COX-2) or viral proteins like Zika virus helicase. csfarmacie.cz

The docking process involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Preparation of the Ligand: Generating the 3D structure of the this compound derivative and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: Evaluating the binding affinity (e.g., in kcal/mol) for each pose and analyzing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. csfarmacie.cz

Studies on similar structures have shown that the introduction of different alkyl or aryl groups can significantly influence binding affinity and selectivity. csfarmacie.cz Molecular docking can thus prioritize which derivatives are most promising for synthesis and subsequent biological testing, saving time and resources.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.comcollaborativedrug.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for systematically exploring SAR. oncodesign-services.comuni-bonn.de

For derivatives of this compound, a QSAR study would proceed as follows:

A series of derivatives would be synthesized with systematic variations in their structure.

The biological activity of these compounds against a specific target would be determined experimentally.

Computational software is used to calculate a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for each derivative.

A mathematical model is then developed to find a correlation between these descriptors and the observed biological activity. nih.gov

This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, guiding the design of more potent and selective molecules. oncodesign-services.comcollaborativedrug.com For example, a CoMFA (Comparative Molecular Field Analysis) model could be built to understand the 3D steric and electrostatic field requirements for optimal activity. science.gov Such analyses help identify which parts of the molecule are key for its function and which can be modified to improve properties like potency or reduce potential toxicity. oncodesign-services.comcollaborativedrug.com

Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the most likely sites of reaction on a molecule and the pathways that chemical reactions will follow. For this compound, the two adjacent amino groups are highly nucleophilic and are the primary sites for reactions such as condensation with dicarbonyl compounds to form heterocyclic rings.

DFT calculations can be used to model the transition states of potential reactions. By calculating the activation energy for different possible pathways, chemists can predict which products are most likely to form under specific conditions. For example, the reaction of this compound with a carboxylic acid to form a benzimidazole (B57391) derivative involves several steps. Computational modeling can elucidate the mechanism, identify key intermediates, and determine the rate-limiting step of the reaction.

Furthermore, the electronic properties derived from DFT, such as the HOMO and LUMO distributions, provide insight into its reactivity. The HOMO is typically localized on the electron-rich amino groups, indicating their susceptibility to attack by electrophiles. The LUMO distribution can indicate where the molecule is most likely to accept electrons, for instance, in reactions with nucleophiles. This information is invaluable for planning synthetic routes and understanding the molecule's stability and degradation pathways.

Conformational Analysis and Intermolecular Interactions

More significantly, computational methods can predict and characterize the non-covalent intermolecular interactions that govern how molecules of this compound interact with each other in the solid state or with other molecules in a biological system. These interactions include:

Hydrogen Bonding: The two -NH₂ groups can act as hydrogen bond donors, while the nitrogen and fluorine atoms can act as acceptors.

Halogen Bonding: The bromine atom can act as a Lewis acidic "σ-hole" donor, forming favorable interactions with electron-rich atoms (Lewis bases) like oxygen or nitrogen. rsc.org

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems, an interaction that is crucial for the structure of many materials and biological complexes. elsevierpure.com

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify the strength of these interactions. rsc.org Understanding these forces is critical for predicting crystal packing, solubility, and the binding of the molecule to biological targets.

Applications of 4 Bromo 5 Fluorobenzene 1,2 Diamine in Advanced Organic Synthesis

Building Block for Complex Polycyclic Aromatic Hydrocarbons

While direct, extensive research on the use of 4-Bromo-5-fluorobenzene-1,2-diamine for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is not widely documented in readily available literature, its structural motifs suggest its potential as a valuable precursor in this field. The synthesis of PAHs often involves annulation strategies where benzene (B151609) rings are fused onto an existing aromatic system. rsc.org The presence of both bromine and fluorine atoms on the diamine offers distinct reactivity profiles that can be exploited for sequential, regioselective transformations.

For instance, the bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.org This would allow for the initial extension of the aromatic system. Subsequent intramolecular cyclization reactions, potentially involving the amino groups and the fluorine atom, could then be envisioned to construct the fused polycyclic framework. The synthesis of fluorinated PAHs is of significant interest due to their unique electronic and photophysical properties. nih.govresearchgate.net The Julia-Kocienski olefination followed by oxidative photocyclization is a known method for creating regiospecifically fluorinated PAHs. nih.gov While not a direct application of the diamine, this highlights the importance of fluorinated building blocks in accessing these complex structures.

The general synthetic utility of substituted o-phenylenediamines in forming heterocyclic rings that can be further elaborated into larger aromatic systems provides a conceptual basis for the potential application of this compound in this area. nih.gov

Precursor for Advanced Pharmaceutical Intermediates

The true value of this compound shines in its role as a precursor for advanced pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. mdpi.com Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The substitution pattern of this compound is particularly relevant for the synthesis of inhibitors targeting the epidermal growth factor receptor (EGFR), a key oncogene. mdpi.com The presence of a fluorine atom can enhance binding affinity and metabolic stability, while the bromine atom serves as a handle for further functionalization through cross-coupling reactions. nih.govsemanticscholar.org

A prime example of its application is in the synthesis of compounds with a quinazoline (B50416) or quinazolinone core, which is a common scaffold in many EGFR inhibitors. nih.gov The general synthetic strategy involves the condensation of an o-phenylenediamine (B120857) derivative with a suitable carbonyl compound or its equivalent to form the heterocyclic core. nih.gov The bromine atom on the resulting scaffold can then be used to introduce various substituents, a crucial step in optimizing the pharmacological profile of the drug candidate. While specific examples directly naming this compound in the synthesis of globally approved EGFR inhibitors are not always explicitly detailed in public-domain literature, the synthesis of analogous structures, such as those containing a 4-fluoro-2-methoxy-5-nitroaniline (B580436) moiety, follows similar synthetic principles. mdpi.com

Table 1: Examples of Kinase Inhibitor Scaffolds Potentially Derived from this compound

| Kinase Target | Core Scaffold | Key Synthetic Reaction | Potential Advantage of Fluoro/Bromo Substitution |

|---|---|---|---|

| EGFR | Quinazoline/Quinazolinone | Condensation, Cross-coupling | Enhanced binding, metabolic stability, and synthetic handle for diversification. mdpi.comnih.gov |

Synthesis of Ligands for Catalysis

The vicinal diamine functionality of this compound makes it an attractive starting material for the synthesis of bidentate ligands for transition metal catalysis. Diamine-based ligands have proven to be highly effective in a variety of catalytic transformations, including copper-catalyzed cross-coupling reactions. nih.gov

While specific ligands derived directly from this compound are not extensively reported, the synthesis of related N,N'-bis(salicylidene)ethylenediamine (salen) type ligands from substituted diamines is a well-established field. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine and bromine atoms in this compound would be expected to influence the catalytic activity of the corresponding metal complexes.

Furthermore, the amino groups can be functionalized to introduce other coordinating moieties, such as phosphines, to create P,N-type bidentate ligands. Dialkylbiaryl phosphine (B1218219) ligands are known to be highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov The synthesis of such ligands often involves the functionalization of an aromatic core, and the bromine atom on the this compound backbone could serve as a point of attachment for a phosphine group via a suitable coupling reaction. The development of novel ligands is crucial for advancing catalytic methodologies, and the unique substitution pattern of this diamine offers opportunities for creating new ligand architectures. uh.edu

Development of Novel Heterocyclic Scaffolds

Perhaps the most significant and well-documented application of this compound is in the synthesis of novel heterocyclic scaffolds, particularly quinoxalines and benzimidazoles. These two classes of compounds are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules. nih.govmdpi.com

Quinoxalines:

Quinoxalines are formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmdpi.com The resulting 6-bromo-7-fluoroquinoxaline (B1529640) scaffold is a versatile intermediate for the synthesis of a wide range of biologically active compounds, including anticancer, and antimicrobial agents. mdpi.com The presence of the two halogen atoms allows for selective functionalization. For example, the bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions, while the fluorine atom can modulate the electronic properties and biological activity of the final molecule. A general route to 6-chloro-7-fluoro quinoxalines involves the reaction of 1,2-diamino-4-chloro-4-fluorobenzene with various diketones. nih.gov This highlights the utility of halogenated o-phenylenediamines in accessing these important heterocyclic systems.

Table 2: Representative Quinoxaline (B1680401) Derivatives and their Potential Biological Activities

| Quinoxaline Derivative | Potential Biological Activity | Reference |

|---|---|---|

| Substituted 6-Bromo-7-fluoroquinoxalines | Anticancer, Antimicrobial | mdpi.com |

| Tetrazolo[1,5-a]quinoxalines | Antitumor, Antimicrobial | mdpi.com |

Benzimidazoles:

Research on Medicinal Chemistry Applications of 4 Bromo 5 Fluorobenzene 1,2 Diamine Derivatives

Antimicrobial Activity Studies of 4-Bromo-5-fluorobenzene-1,2-diamine Derivatives

While direct studies on the antimicrobial properties of derivatives specifically synthesized from this compound are not extensively reported in publicly available literature, the resulting benzimidazole (B57391) scaffold is a well-known pharmacophore in antimicrobial agents. Research on fluorinated benzimidazole derivatives, for which this compound is a key precursor, has shown that the presence and position of fluorine can significantly influence activity. For instance, studies on various fluorophenyl-benzimidazole derivatives have demonstrated good antibacterial and antifungal properties. researchgate.net

A patent for anti-viral compounds describes the use of this compound in the synthesis of complex pyrrolidine (B122466) derivatives, indicating its utility in developing agents against viral targets. googleapis.com The synthesis involves reacting the diamine with a protected proline derivative, showcasing its role as a scaffold for creating molecules with potential therapeutic applications in virology. googleapis.com

Anticancer Research and Cytotoxicity Evaluations

This compound is a valuable precursor for the synthesis of compounds investigated in anticancer research. The resulting 6-bromo-7-fluoroquinoxaline (B1529640) and 5-bromo-6-fluorobenzimidazole scaffolds are of particular interest. Studies on 6-bromoquinazoline (B49647) derivatives, which share structural similarities, have shown potent cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and SW480 (colon cancer). nih.govresearchgate.netnih.gov Some of these derivatives exhibited stronger activity than the established anticancer drug cisplatin. researchgate.net

Several patents explicitly detail the use of this compound in the creation of potential anticancer agents:

PI3K/mTOR Inhibitors: The compound is used to synthesize 5-bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole derivatives, which are components of benzoxazepines designed as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer cell proliferation. google.com

Bicyclic Heterocyclic Amides: It serves as a starting material for bicyclic nitrogen-containing aromatic heterocyclic amide compounds intended for the treatment of breast cancer. google.com

Azaflavone and Azaflavanone Derivatives: Research into brominated azaflavones has identified potent cytotoxic agents against the MCF-7 breast cancer cell line. researchgate.net

| Derivative Type | Intended Anticancer Application | Reference |

| 5-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole | Component of PI3K/mTOR inhibitors for cancer treatment. | google.com |

| Bicyclic aromatic heterocyclic amides | Treatment of breast cancer. | google.com |

| 6-Bromo-2-substituted azaflavanones | Cytotoxic agents against breast cancer cell lines (MCF-7). | researchgate.net |

| Pyrrolidine derivatives | Potential to induce apoptosis and disrupt cell movement in MCF-7 breast cancer cells. | depauw.edu |

Enzyme Activity Modulation and Inhibition Studies

Derivatives of this compound have been synthesized and investigated as modulators and inhibitors of various enzymes, highlighting its importance in drug discovery.

Inositol-Requiring Enzyme 1α (IRE1α) Kinase-Endoribonuclease Inhibitors: this compound was used to synthesize 2-(N-phenyl)amino-1H-benzo[d]imidazole derivatives. acs.org These compounds were found to be highly selective, allosteric inhibitors of the IRE1α enzyme, a key component of the unfolded protein response and a potential drug target for multiple human diseases. acs.org The synthesis involved the condensation of the diamine with isothiocyanatobenzene. acs.org

Glutaminyl Cyclase (QC) Inhibitors: A patent discloses the use of this compound in the synthesis of pyrrolidine derivatives that act as inhibitors of glutaminyl cyclase (QC). google.com This enzyme is implicated in the formation of pyroglutamate-modified proteins, which are associated with neurodegenerative diseases like Alzheimer's. google.com

Sodium Channel (Nav1.8) Modulators: The compound is a key intermediate in the synthesis of benzimidazole derivatives designed as Nav1.8 sodium channel modulators. googleapis.com These channels are significant targets for the development of novel pain therapeutics. The synthesis involved a palladium-catalyzed reaction with neopentylzinc bromide to introduce an alkyl group. googleapis.com

| Derivative Class | Target Enzyme | Therapeutic Area | Reference |

| 2-(N-phenyl)amino-1H-benzo[d]imidazole | Inositol-Requiring Enzyme 1α (IRE1α) | Multiple diseases (e.g., cancer, inflammatory diseases) | acs.org |

| Pyrrolidine Derivatives | Glutaminyl Cyclase (QC) | Neurodegenerative diseases (e.g., Alzheimer's) | google.com |

| Benzimidazole Derivatives | Sodium Channel Nav1.8 | Pain | googleapis.com |

| Benzoxazepine Derivatives | PI3K/mTOR | Cancer | google.com |

Protein Interaction Research and Ligand Binding

Research into derivatives of this compound often involves computational studies to understand their interaction with biological targets. Molecular docking simulations are used to predict the binding modes of these ligands within the active sites of proteins and enzymes.

For example, in the development of 6-bromoquinazoline derivatives as cytotoxic agents, molecular docking was used to study the binding affinity of the compounds against the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These studies revealed key interactions, such as hydrogen bonds, with important amino acid residues in the EGFR binding pocket, helping to rationalize the observed biological activity. nih.gov Similarly, for GPR35 modulators derived from this compound, understanding the ligand-receptor interactions is crucial for optimizing their potency and selectivity. google.com

Development of Bioactive Molecules and Pharmacological Agents

This compound is a versatile building block for creating a wide array of bioactive molecules. Its derivatives have been explored as potential pharmacological agents across different therapeutic areas.

Patents reveal its use in the synthesis of:

GPR35 Modulators: G protein-coupled receptor 35 (GPR35) is a target for immune and inflammatory disorders. This compound is used in Suzuki coupling reactions to create bicyclic heteroaryl compounds that modulate this receptor. google.com

Agents for Pain Management: As mentioned, its use in creating Nav1.8 inhibitors demonstrates its role in developing new analgesics. googleapis.com

Anticancer Agents: Its application in synthesizing inhibitors for the PI3K/Akt/mTOR pathway, a central pathway in cancer cell proliferation, underscores its significance in oncology drug discovery. google.comgoogle.com

Influence of Halogenation on Metabolic Stability and Bioavailability in Drug Design

The presence of both bromine and fluorine in this compound is a strategic feature for drug design. Halogenation can significantly influence a molecule's metabolic stability, a critical parameter in determining its pharmacokinetic profile.

Introducing halogen atoms, particularly fluorine, at metabolically labile positions can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and metabolic stability. acs.org This strategy is often employed in the optimization of lead compounds. For instance, in the development of benzimidazole-based inhibitors, halogen substitutions on the phenyl ring are anticipated to improve both biological activity and metabolic stability. acs.org

Furthermore, halogenation affects physicochemical properties like lipophilicity (LogP) and polar surface area (PSA), which in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The specific combination of bromine and fluorine in derivatives of this compound allows for fine-tuning of these properties to enhance bioavailability and achieve a more desirable pharmacokinetic profile for potential drug candidates.

Exploration of 4 Bromo 5 Fluorobenzene 1,2 Diamine in Materials Science Research

Synthesis of Functional Polymers and Oligomers

For instance, the polycondensation of o-phenylenediamines with bis(α-dicarbonyl) compounds is a common route to produce polyquinoxalines. These polymers are known for their excellent thermal and chemical stability. The introduction of fluorine atoms into the polymer backbone, as seen in fluorine-containing poly(phenylquinoxaline)s, has been shown to improve solubility and gas permeability properties. The bromine atom, on the other hand, can enhance flame retardancy and provide a reactive site for further post-polymerization modifications.

The combination of both fluorine and bromine in 4-bromo-5-fluorobenzene-1,2-diamine is expected to yield polymers with a synergistic combination of these properties. The electron-withdrawing nature of the fluorine atom can influence the polymer's electronic properties and potentially increase its oxidative stability. The bromo-substituent could lead to polymers with higher refractive indices and better performance in high-temperature applications.

Table 1: Anticipated Properties of Polymers Derived from this compound Based on Analogous Systems

| Property | Influence of Fluorine | Influence of Bromine | Expected Outcome for 4-Bromo-5-fluoro-substituted Polymer |

| Thermal Stability | Generally increases | Often increases | High thermal stability |

| Solubility | Often improves solubility in organic solvents | Can either increase or decrease solubility | Moderate to good solubility |

| Flame Retardancy | Minor effect | Significant improvement | Enhanced flame retardant properties |

| Refractive Index | Generally decreases | Generally increases | Potentially high refractive index |

| Gas Permeability | Can increase | Minor effect | Potentially enhanced gas permeability |

Development of Optoelectronic Materials

Aromatic diamines are fundamental building blocks for a variety of optoelectronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of these materials are highly dependent on the nature of the aromatic diamine precursor. Halogenation is a key strategy to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection, transport, and emission characteristics.

Quinoxaline (B1680401) derivatives, formed from the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, are a well-studied class of electron-deficient materials. The introduction of electron-withdrawing fluorine atoms into the quinoxaline ring can lower both the HOMO and LUMO levels, leading to improved electron injection and transport in n-type organic semiconductors. The presence of a bromine atom can facilitate intersystem crossing, which can be beneficial for applications in phosphorescent OLEDs.

Therefore, quinoxaline derivatives of this compound are promising candidates for high-performance optoelectronic devices. The combined electronic effects of bromine and fluorine could lead to materials with tailored energy levels for efficient charge management in multilayer device architectures. Furthermore, the bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and highly functional materials.

Table 2: Predicted Optoelectronic Properties of Materials Derived from this compound

| Material Class | Potential Application | Role of this compound | Anticipated Performance Benefit |

| Quinoxaline Derivatives | Electron Transport Layers (ETLs) in OLEDs/OPVs | Forms the electron-deficient quinoxaline core | Lowered LUMO for efficient electron injection/transport |

| Benzimidazole (B57391) Derivatives | Host materials for phosphorescent OLEDs | Provides a wide bandgap host | Bromine may enhance phosphorescence efficiency |

| Fluorescent Dyes | Emitters in OLEDs, sensors | Acts as a core or substituent | Tuning of emission color and quantum yield |

Applications in Advanced Pigment and Dye Chemistry

The color and properties of pigments and dyes are intrinsically linked to their molecular structure. The introduction of halogen atoms can significantly alter the absorption and emission spectra, as well as the fastness and stability of these colorants. While there is no specific information on pigments and dyes synthesized directly from this compound, the chemistry of related compounds suggests potential applications.

For example, azo dyes are a major class of synthetic colorants. The diazotization of aromatic amines followed by coupling with a suitable partner is a versatile method for their preparation. The electronic nature of the substituents on the aromatic rings plays a crucial role in determining the color of the resulting dye. The electron-withdrawing fluorine and bromine atoms in a dye molecule derived from this compound would likely lead to a hypsochromic shift (a shift to a shorter wavelength) compared to non-halogenated analogues, potentially yielding yellow to orange hues.

Furthermore, the presence of halogen atoms can improve the lightfastness and thermal stability of pigments. Perinone pigments, for instance, which can be synthesized from the condensation of naphthalic anhydride (B1165640) derivatives with o-phenylenediamines, are known for their excellent stability. A perinone pigment incorporating the 4-bromo-5-fluoro-1,2-phenylenediamine moiety could exhibit superior performance characteristics for demanding applications such as automotive coatings and high-performance plastics.

Role as a Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with well-defined structures and tunable functionalities. researchgate.net They are constructed from organic building blocks linked by strong covalent bonds. google.com Diamine monomers are frequently used in the synthesis of imine-linked COFs, which are known for their high stability. researchgate.net

The introduction of fluorine atoms into the building blocks of COFs can enhance their porosity, crystallinity, and stability. nih.gov Fluorinated COFs have shown promise in applications such as gas storage, separation, and catalysis. nih.gov The bromine atoms can serve as catalytic sites or as reactive handles for post-synthetic modification, allowing for the introduction of additional functionalities within the COF pores.

Therefore, this compound is a highly promising, yet to be explored, building block for the synthesis of novel COFs. A COF constructed from this diamine would be expected to exhibit a unique combination of properties, including:

High Chemical and Thermal Stability: Conferred by the strong covalent bonds and the presence of halogen atoms.

Enhanced Functionality: The bromo-substituents could act as active sites for catalysis or for post-synthetic modification to tailor the pore environment for specific applications, such as selective gas adsorption or chemical sensing.

Table 3: Potential Covalent Organic Frameworks (COFs) from this compound

| Co-monomer (Example) | Resulting COF Linkage | Potential COF Properties | Potential Applications |

| 1,3,5-Triformylbenzene | Imine | High surface area, ordered pores, halogen functionality | Gas storage, catalysis, chemical separation |

| 1,3,5-Triformylphloroglucinol | Imine | High crystallinity, tunable electronic properties | Optoelectronics, photocatalysis |

| Terephthalaldehyde | Imine | Linear porous channels | Anisotropic charge transport, molecular sieving |

Future Research Directions and Emerging Applications

Unexplored Synthetic Pathways for 4-Bromo-5-fluorobenzene-1,2-diamine

While established methods for the synthesis of this compound exist, future research is expected to focus on developing more efficient, sustainable, and scalable synthetic routes.